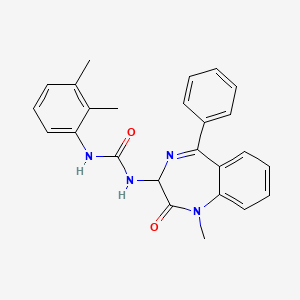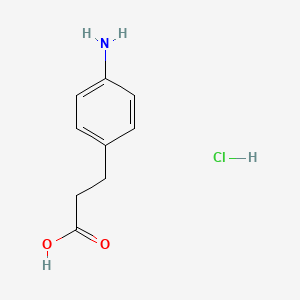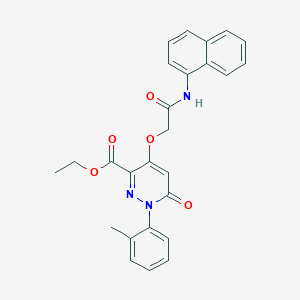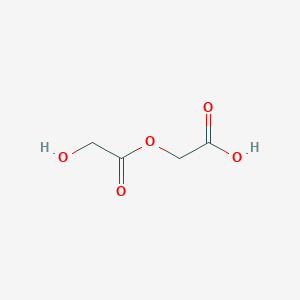
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone” is a complex organic compound. It contains a pyrrolidinyl group, a phenyl group, a triazolyl group, and a pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The phenyl, triazolyl, pyrrolidinyl, and pyridinyl groups all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The phenyl, triazolyl, pyrrolidinyl, and pyridinyl groups can all participate in various chemical reactions .Physical And Chemical Properties Analysis
This compound is likely to have a high molecular weight due to the presence of multiple ring structures. Its physical and chemical properties, such as boiling point, density, and solubility, would depend on the specific arrangement of these groups .Scientific Research Applications
Antiviral Activity
The most well-known drug containing a 1,2,4-triazole moiety is the nucleoside analogue ribavirin , which exhibits antiviral properties. Researchers have explored derivatives of 1,2,4-triazole-3-thione, including our compound of interest, for their antiviral potential. In a study, synthesized ribosides and deoxyribosides of 1,2,4-triazole-3-thione derivatives were tested against herpes simplex viruses. Notably, some compounds showed promising antiviral activity .
Cytotoxicity and Antiproliferative Effects
A library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was designed and screened for in vitro cytotoxic activity against various cancer cell lines. These derivatives exhibited potential antiproliferative effects, making them interesting candidates for further investigation .
Antibacterial and Antifungal Properties
Several 1,2,3-triazoles, including those with phenyl substituents, have demonstrated antibacterial and antifungal activities. The compound we’re discussing could potentially contribute to combating microbial infections .
Agrochemical Applications
1,4-Disubstituted 1H-1,2,3-triazoles find applications as agrochemicals. Their properties make them useful for crop protection, pest control, and enhancing agricultural productivity .
Photostabilizers and Dyes
1,4-Disubstituted 1H-1,2,3-triazoles also serve as photostabilizers and dyes. Their incorporation into materials can enhance stability and colorfastness .
Potential as P2Y14 Receptor Antagonists
In a structure-based design study, researchers explored (3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives as P2Y14 receptor antagonists. These receptors play a role in processes related to inflammation, diabetes, and asthma. Our compound’s structure may offer insights into modulating these pathways .
Mechanism of Action
Target of Action
Compounds containing the indole nucleus, which is structurally similar to the triazole ring, have been found to bind with high affinity to multiple receptors . Similarly, imidazole-containing compounds, which also share structural similarities with triazoles, have been used in the development of new drugs .
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that pyrrolidine, a component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
It’s known that similar compounds have shown antiproliferative activity, suggesting that this compound may also have potential anticancer effects .
Action Environment
It’s known that the synthesis of similar compounds has been achieved using green chemistry conditions, including ultrasound chemistry and mechanochemistry . This suggests that the compound may be synthesized and act effectively under a variety of environmental conditions.
properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(15-7-4-9-19-11-15)22-10-8-16(12-22)23-13-17(20-21-23)14-5-2-1-3-6-14/h1-7,9,11,13,16H,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXPIUQGJJVHEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2385936.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2385939.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2385940.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2385944.png)

![N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2385947.png)

![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)



![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2385959.png)